5-Chloropyridine-3-sulfonyl chloride
Overview
Description
5-Chloropyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H3Cl2NO2S and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
This compound is often used as a reagent in chemical reactions, and its targets can vary depending on the specific reaction it is involved in .
Mode of Action
They can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamides, sulfonic esters, and other compounds .
Biochemical Pathways
As a reagent, it is used to facilitate chemical transformations, and the pathways it affects would depend on the specific context of its use .
Result of Action
The molecular and cellular effects of 5-Chloropyridine-3-sulfonyl chloride’s action depend on the specific reaction it is used in. In general, it acts as a sulfonylating agent, introducing a sulfonyl group into other molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is typically stored under an inert gas such as nitrogen or argon at 2-8°C to maintain its stability . The specific conditions under which it is used can also affect its reactivity and the outcome of the reactions it is involved in.
Biochemical Analysis
Biochemical Properties
5-Chloropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions, which involve the transfer of the sulfonyl group to nucleophilic sites on these biomolecules . This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds. These interactions can modify the activity of enzymes and proteins, potentially inhibiting or enhancing their functions.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the sulfonylation of proteins involved in signaling pathways can disrupt normal cellular communication, leading to changes in cell behavior. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Furthermore, the modification of proteins by this compound can lead to changes in their conformation and function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is stable under inert gas conditions at temperatures between 2-8°C . Over extended periods, it may degrade, leading to a reduction in its reactivity and effectiveness. Long-term studies have shown that the effects of this compound on cellular function can diminish over time, highlighting the importance of using fresh preparations for experimental purposes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, this compound can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . This compound can be metabolized by enzymes such as sulfatases and sulfonyltransferases, which catalyze the transfer of the sulfonyl group to other molecules. These metabolic reactions can influence the levels of metabolites and the overall metabolic flux within cells, affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes. The activity and function of this compound can be influenced by its subcellular localization, as it may interact with different sets of biomolecules in various cellular compartments.
Properties
IUPAC Name |
5-chloropyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNDXOOGXYFWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712410 | |
Record name | 5-Chloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-18-7 | |
Record name | 5-Chloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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